Chloro(bis-pentafluoroethyl)phosphine

Organophosphorus synthesis Perfluoroalkyl phosphine Ligand precursor

Chloro(bis-pentafluoroethyl)phosphine, systematically named chlorobis(pentafluoroethyl)phosphane with molecular formula C₄ClF₁₀P and molecular weight 304.45 g/mol, is a P-fluorous phosphine in which two perfluoroethyl groups are directly bonded to the phosphorus atom. This compound serves as a key synthetic intermediate for preparing a range of bis(pentafluoroethyl)phosphane derivatives and functions as a precursor to electron-deficient phosphine ligands in organometallic chemistry.

Molecular Formula C4ClF10P
Molecular Weight 304.45 g/mol
CAS No. 35449-89-9
Cat. No. B1597043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloro(bis-pentafluoroethyl)phosphine
CAS35449-89-9
Molecular FormulaC4ClF10P
Molecular Weight304.45 g/mol
Structural Identifiers
SMILESC(C(F)(F)P(C(C(F)(F)F)(F)F)Cl)(F)(F)F
InChIInChI=1S/C4ClF10P/c5-16(3(12,13)1(6,7)8)4(14,15)2(9,10)11
InChIKeyCRMISLQQSOAARX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chloro(bis-pentafluoroethyl)phosphine (CAS 35449-89-9): Procurement-Grade Properties and Synthetic Access


Chloro(bis-pentafluoroethyl)phosphine, systematically named chlorobis(pentafluoroethyl)phosphane with molecular formula C₄ClF₁₀P and molecular weight 304.45 g/mol, is a P-fluorous phosphine in which two perfluoroethyl groups are directly bonded to the phosphorus atom [1]. This compound serves as a key synthetic intermediate for preparing a range of bis(pentafluoroethyl)phosphane derivatives and functions as a precursor to electron-deficient phosphine ligands in organometallic chemistry [2]. The compound is commercially available at 97% purity from multiple vendors, with its gas-phase molecular structure having been determined by electron diffraction, providing definitive structural parameters .

Why Chloro(bis-pentafluoroethyl)phosphine Cannot Be Substituted with Generic Aryl-Fluorinated Phosphines


P-Fluorous phosphines bearing perfluoroalkyl groups directly attached to phosphorus differ fundamentally from perfluoroaryl phosphines such as tris(pentafluorophenyl)phosphine (P(C₆F₅)₃) in both electronic structure and synthetic utility. While P(C₆F₅)₃ and related aryl-fluorinated ligands exhibit moderate electron-withdrawing character, perfluoroalkyl phosphines possess dramatically reduced electron density at phosphorus due to the strong inductive effect of α-CF₂ groups, resulting in computed pKaH values in acetonitrile approaching −30 [1]. This extreme electron deficiency translates to distinct coordination chemistry and catalytic behavior that cannot be replicated by perfluoroaryl analogs. Furthermore, the chloro substituent on (C₂F₅)₂PCl provides a reactive handle for derivatization—enabling substitution with amines, alkoxides, or hydride sources—that is absent in triarylphosphine frameworks, making this compound a versatile building block rather than merely a terminal ligand [2]. Direct substitution with P(C₆F₅)₃ or other fluorinated triarylphosphines would therefore fail to deliver equivalent reactivity in both ligand synthesis and downstream catalytic applications.

Chloro(bis-pentafluoroethyl)phosphine: Evidence-Based Differentiation from Structural Analogs


Synthetic Accessibility: 66% Overall Yield via Improved Technical-Grade Route

(C₂F₅)₂PCl is accessible via a significantly improved synthesis protocol starting from the technical product (C₂F₅)₃PF₂, which is reduced with NaBH₄ in a solvent-free reaction at 120 °C, followed by treatment with aqueous NaOH to selectively liberate pentafluoroethane and yield the phosphinite salt Na⁺(C₂F₅)₂PO⁻. Subsequent chlorination with PhPCl₄ results in selective formation of (C₂F₅)₂PCl, isolated by fractional condensation in an overall yield of 66% [1]. An alternative route treats Cl₂PNEt₂ with C₂F₅Li to generate (C₂F₅)₂PNEt₂, which upon treatment with gaseous HCl yields (C₂F₅)₂PCl in good yield on a multi-gram scale [2]. While specific comparative yield data for earlier synthetic routes to (C₂F₅)₂PCl are not explicitly tabulated in the source literature, the authors describe the improved protocol as 'significantly improved' relative to prior methods. For class-level context, tris(pentafluorophenyl)phosphine is typically prepared via Grignard reaction of C₆F₅MgBr with PCl₃, with reported yields generally in the 60–85% range depending on reaction conditions; the 66% yield for (C₂F₅)₂PCl places it within a comparable synthetic accessibility range to its perfluoroaryl counterpart [3].

Organophosphorus synthesis Perfluoroalkyl phosphine Ligand precursor

Electronic Differentiation: Extreme Electron Deficiency Relative to Perfluoroaryl Phosphines

Perfluoroalkyl phosphines exhibit dramatically reduced electron density at phosphorus compared to perfluoroaryl phosphines. A computational study of polyfluorinated phosphanes revealed that P(C₂F₅)₃ (tris(pentafluoroethyl)phosphine, the fully substituted analog of the target compound) possesses a computed pKaH value in acetonitrile approaching −30, indicating exceptionally low basicity and negligible σ-donor capacity [1]. In contrast, perfluoroaryl phosphines such as P(C₆F₅)₃ exhibit pKaH values approximately 10 orders of magnitude higher (less negative) due to the insulating effect of the aromatic ring between the electron-withdrawing fluorine substituents and the phosphorus center. The strong inductive electron-withdrawing effect of the α-CF₂ group in perfluoroalkyl phosphines renders the phosphorus center substantially more electron-poor than in any perfluoroaryl analog. This extreme electron deficiency enables perfluoroalkyl phosphine–coordinated metal complexes to promote reductive elimination steps in catalytic cycles that perfluoroaryl phosphine–ligated complexes cannot achieve under comparable conditions [2].

Phosphine basicity Ligand electronic tuning σ-donor strength

Steric Profile: Phosphite-Like Electronics with Phosphine-Like Steric Demand

Phosphines containing perfluoroalkyl substituents occupy a unique position on the stereoelectronic ligand map that is distinct from both traditional alkyl/aryl phosphines and phosphites. Fluoroalkyl phosphines possess electronic properties comparable to phosphites (strong π-acceptor, weak σ-donor) but maintain steric properties closer to large trialkyl- or triarylphosphines [1]. In contrast, P(C₆F₅)₃, while electron-deficient, does not mimic phosphites as ligands for hydroformylation and exhibits different coordination behavior, as demonstrated in comparative rhodium hydroformylation studies where P(C₆F₅)₃ showed unexpectedly low activity relative to phosphite ligands [2]. The direct P–CF₂ bond in perfluoroalkyl phosphines transmits the electron-withdrawing effect more effectively than the P–C₆F₅ bond in perfluoroaryl phosphines, producing a ligand class that bridges the electronic gap between traditional donor phosphines and strongly electrophilic phosphite ligands while retaining sufficient steric bulk to stabilize low-coordinate metal centers [3].

Stereoelectronic ligand map Ligand design Coordination chemistry

Catalytic Enabler: Copper-Free Sonogashira Coupling via P-Fluorous Phosphine Complexes

P-Fluorous phosphine ligands, including those derived from the bis(pentafluoroethyl)phosphino fragment, enable palladium-catalyzed cross-coupling reactions under conditions where conventional phosphine ligands fail. Specifically, the poor electron density of P-fluorous phosphine ligands induces palladium-catalyzed Sonogashira-type cross-coupling between acid chlorides and terminal alkynes under copper-free conditions [1]. Traditional Sonogashira coupling requires stoichiometric copper(I) co-catalysts, which can promote undesirable Glaser-type alkyne homocoupling side reactions. The ability to operate under copper-free conditions is a direct consequence of the extreme electron deficiency of the perfluoroalkyl phosphine ligand, which alters the electronic environment at palladium to facilitate the critical oxidative addition and transmetalation steps without copper mediation. While tris(pentafluorophenyl)phosphine can participate in Heck and Suzuki couplings, its electronic profile does not extend to enabling copper-free Sonogashira conditions with comparable efficiency [2].

Palladium catalysis Cross-coupling Copper-free conditions

Synthetic Versatility: Quantitative Hydride Conversion to Secondary Phosphine

(C₂F₅)₂PCl serves as a versatile precursor for the synthesis of functionalized bis(pentafluoroethyl)phosphane derivatives. Treatment of (C₂F₅)₂PCl with tributyltin hydride (Bu₃SnH) leads to quantitative formation of (C₂F₅)₂PH, the corresponding secondary phosphine, which can be subsequently deprotonated to yield the (C₂F₅)₂P⁻ anion—a valuable synthon for coordination to transition metals [1]. This quantitative conversion contrasts with the reactivity of P(C₆F₅)₂Cl and related perfluoroaryl chlorophosphines, where analogous hydride reductions are complicated by competing nucleophilic aromatic substitution pathways at the electron-deficient aromatic rings. Furthermore, (C₂F₅)₂PCl undergoes facile substitution with amines and alkoxides to generate (C₂F₅)₂PNR₂ and (C₂F₅)₂POR derivatives, expanding the accessible ligand library beyond what is achievable with perfluoroaryl phosphine precursors [2].

Phosphine derivatization Secondary phosphine synthesis Ligand precursor

Chloro(bis-pentafluoroethyl)phosphine: Validated Application Scenarios Based on Evidence


Precursor for Electron-Deficient Ligand Synthesis in Copper-Free Sonogashira Catalysis

Researchers requiring copper-free Sonogashira cross-coupling conditions should procure (C₂F₅)₂PCl for in situ or pre-formed synthesis of P-fluorous phosphine ligands. The extreme electron deficiency of the bis(pentafluoroethyl)phosphino fragment enables palladium-catalyzed coupling of acid chlorides with terminal alkynes without copper co-catalysis, thereby eliminating Glaser-type alkyne homocoupling side reactions that complicate product isolation. This application is supported by class-level evidence demonstrating that P-fluorous phosphine ligands induce copper-free cross-coupling reactivity that perfluoroaryl phosphines such as P(C₆F₅)₃ cannot replicate [1].

Synthesis of Secondary Phosphine (C₂F₅)₂PH for Phosphido Complex Preparation

Organometallic chemists seeking to prepare electron-poor phosphido complexes should utilize (C₂F₅)₂PCl as a starting material for quantitative hydride reduction to (C₂F₅)₂PH. Subsequent deprotonation yields the (C₂F₅)₂P⁻ anion, which coordinates to transition metals to form phosphido complexes with unique electronic properties. The quantitative conversion achieved with Bu₃SnH ensures high-purity product formation without the competing aromatic substitution pathways that compromise analogous perfluoroaryl chlorophosphine reductions [2]. This synthetic route is particularly valuable for preparing low-valent metal phosphido complexes relevant to small-molecule activation and C–H bond functionalization.

Building Block for Custom Bis(pentafluoroethyl)phosphane Ligand Libraries

Medicinal chemistry and catalysis groups constructing ligand screening libraries should employ (C₂F₅)₂PCl as a modular building block for systematic ligand variation. The reactive P–Cl bond undergoes facile substitution with diverse nucleophiles including amines, alkoxides, and organometallic reagents, enabling rapid synthesis of (C₂F₅)₂PNR₂, (C₂F₅)₂POR, and (C₂F₅)₂PR derivatives. The improved synthetic accessibility (66% overall yield from (C₂F₅)₃PF₂) ensures reliable multi-gram supply for library construction [3]. The resulting ligands occupy a stereoelectronic niche—combining phosphite-like electronic character with phosphine-like steric bulk—that is inaccessible using perfluoroaryl phosphine precursors, thereby expanding the accessible parameter space for catalyst optimization [4].

Model Compound for Perfluoroalkyl Phosphine Structure–Reactivity Studies

Physical organic and computational chemistry researchers investigating the electronic effects of perfluoroalkyl substitution on phosphorus centers should select (C₂F₅)₂PCl as a structurally characterized benchmark compound. Its gas-phase molecular structure has been definitively determined by electron diffraction, providing accurate P–C and P–Cl bond distances and angles for computational benchmarking [5]. The compound serves as an experimental reference point for validating computational predictions of perfluoroalkyl phosphine basicity, where pKaH values approach −30 in acetonitrile—orders of magnitude lower than perfluoroaryl phosphine analogs [6].

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